β-Hyodeoxycholic Acid
β-Hyodeoxycholic Acid
Isohydroxycholic acid, also known as isohydroxycholate or beta-hyodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Isohydroxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isohydroxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, isohydroxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
570-84-3
VCID:
VC0131359
InChI:
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Molecular Formula:
C24H40O4
Molecular Weight:
392.6 g/mol
β-Hyodeoxycholic Acid
CAS No.: 570-84-3
Reference Standards
VCID: VC0131359
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
CAS No. | 570-84-3 |
---|---|
Product Name | β-Hyodeoxycholic Acid |
Molecular Formula | C24H40O4 |
Molecular Weight | 392.6 g/mol |
IUPAC Name | (4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 |
Standard InChIKey | DGABKXLVXPYZII-MMTMODRTSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Physical Description | Solid |
Description | Isohydroxycholic acid, also known as isohydroxycholate or beta-hyodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Isohydroxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isohydroxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, isohydroxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | (3β,5β,6α)-3,6-Dihydroxycholan-24-oic Acid; 3β,6α-dihydroxy-5β-Cholan-24-oic Acid; _x000B_Isohyodeoxycholic Acid; |
PubChem Compound | 5283822 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume